REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[S:8][C:9]([CH3:12])=[CH:10][CH:11]=2)=[N:4][C:3]=1[CH2:13][C:14](O)=[O:15]>C1COCC1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[S:8][C:9]([CH3:12])=[CH:10][CH:11]=2)=[N:4][C:3]=1[CH2:13][CH2:14][OH:15]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C=1SC(=CC1)C)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
After heating at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between CH2Cl2 and 1N NaOH
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C=1SC(=CC1)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |